molecular formula C24H18N2O4S B1227213 4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate

4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate

Cat. No. B1227213
M. Wt: 430.5 g/mol
InChI Key: PYNKKMZSVFDYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxybenzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester is a methoxybenzoic acid.

Scientific Research Applications

Computational and Pharmacological Potentials

1,3,4-oxadiazole derivatives, including compounds similar to the one , have been evaluated for their potential in various pharmacological areas. These compounds have shown binding and inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). This suggests their application in areas like tumor inhibition, antioxidant actions, and analgesic and anti-inflammatory effects (Faheem, 2018).

Optical and Thermal Properties

Research has focused on the synthesis of novel heterocyclic compounds related to 1,3,4-oxadiazoles, examining their optical and thermal properties. This includes studies on crystal structure, UV-visible spectrometry, and thermal analysis, indicating applications in material science (Shruthi et al., 2019).

Anticonvulsant Activity

Studies on semicarbazone-based pharmacophoric models using 1,3,4-oxadiazole derivatives have been conducted to explore their structural requirements necessary for anticonvulsant activity. These studies suggest the potential use of these compounds in developing anticonvulsant medications (Rajak et al., 2010).

Anticancer Evaluation

1,3,4-Oxadiazole derivatives have also been synthesized and evaluated for in vitro anticancer activities. Some compounds have shown significant activity against breast cancer cell lines, suggesting their potential in cancer treatment research (Salahuddin et al., 2014).

Chelating Properties and Antifungal Activity

Research into the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules has shown promising results. This includes examining their antifungal activity against different fungal strains, indicating potential applications in antifungal treatments (Varde & Acharya, 2017).

Synthesis and Physical Properties

Novel 1,3,4-oxadiazole derivatives have been synthesized, focusing on their physical properties like fluorescence. This research has implications for the development of materials with specific optical properties (Alrazzak, 2018).

Activation and Inhibition of Transferase Enzymes

The effects of bis-1,3,4-oxadiazole compounds on the activities of transferase enzymes such as GOT, GPT, and γ-GT have been studied, revealing both activation and inhibitory effects. These findings could be significant in the study of enzyme-related diseases or in drug development (Tomi et al., 2010).

properties

Product Name

4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate

Molecular Formula

C24H18N2O4S

Molecular Weight

430.5 g/mol

IUPAC Name

4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate

InChI

InChI=1S/C24H18N2O4S/c1-28-19-13-11-18(12-14-19)23(27)29-15-4-5-16-31-24-26-25-22(30-24)21-10-6-8-17-7-2-3-9-20(17)21/h2-3,6-14H,15-16H2,1H3

InChI Key

PYNKKMZSVFDYAC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate
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4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate
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4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate
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4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate
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4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate
Reactant of Route 6
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-methoxybenzoate

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